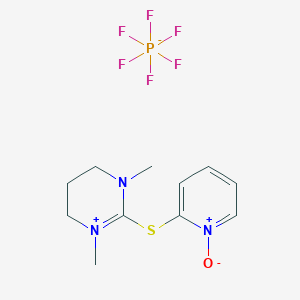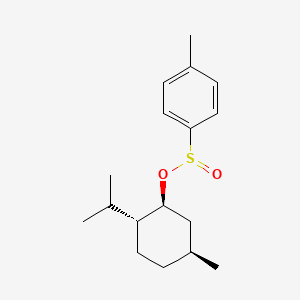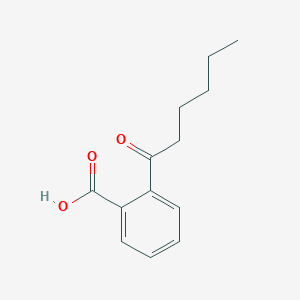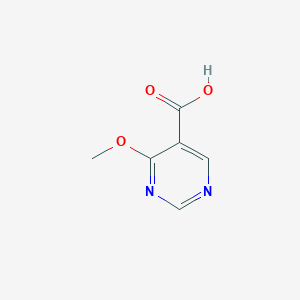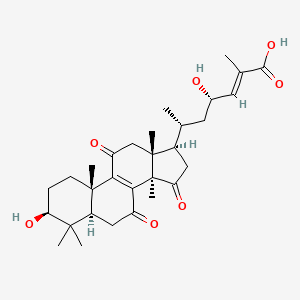
Ganodersäure Z
Übersicht
Beschreibung
Ganoderic acid Z is a type of ganoderic acid, which is a lanostane triterpenoid . It can be isolated from mushrooms of the genus Ganoderma .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The biosynthesis of ganoderic acids has been a topic of interest for scientists, and various strategies have been developed to control production and increase yield . For instance, the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold have been identified .Molecular Structure Analysis
Ganoderic acid Z is a triterpene with a molecular formula of C30H48O3 . It is a product of the mevalonate pathway, which involves four cyclic and two linear isoprenes .Chemical Reactions Analysis
The biosynthesis of ganoderic acids involves a series of oxidation events, primarily driven by proteins of the cytochrome P450 superfamily . These “tailoring” enzymes help produce ganoderic acids with various bioactivities .Physical And Chemical Properties Analysis
Ganoderic acid Z has a molecular weight of 456.7 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivitäten
Ganodersäuren (GA) sind einer der wichtigen sekundären Metaboliten, die aus Ganoderma lucidum gewonnen werden, mit einer breiten Palette pharmakologischer Aktivitäten und therapeutischer Wirkungen auf menschliche Krankheiten . Sie sind Triterpene mit vier zyklischen und zwei linearen Isoprenen und Produkte des Mevalonat-Weges .
Arzneimittelentwicklung
Ganodersäuren dienen als wertvolle Ressource für die Entwicklung neuer Medikamente . Sie werden jedoch in der Regel in sehr niedrigen Konzentrationen produziert, und der produzierende Pilz erfordert für die industrielle Anwendung eine mühsame Feldbestellung .
Biosynthese
Die neuesten Fortschritte in der Biosynthese von Ganodersäuren umfassen vor allem Bemühungen, die Rolle mehrerer Cytochrom-P450-Enzyme bei der Katalyse des Lanostangerüsts zu identifizieren .
Antitumor- und Anti-Multidrug-Resistenz-Chemotherapie
Die in-vitro-Anwendung von GA-R führte zu einer Wiederherstellung der Reaktion der KB-A-1/Dox-Zellen auf das Antitumormittel Doxorubicin durch Stimulierung der Anreicherung des Medikaments in den Zellen . Die Ergebnisse zeigen, dass das Ganoderma-Triterpen ein guter Kandidat für die Anti-Tumor- und Anti-Multidrug-Resistenz-Chemotherapie sein könnte .
Behandlung von Alkoholabhängigkeitserkrankungen
Die aktuelle Forschung wurde entwickelt, um die schützenden Wirkungen der Ganodersäure-Intervention gegen Alkoholabhängigkeitserkrankungen (ALD) bei Mäusen mit übermäßigem Alkoholkonsum zu untersuchen .
Heterologe Produktion
Aufgrund der Schwierigkeiten bei der genetischen Manipulation, der geringen Ausbeute und des langsamen Wachstums von G. lucidum ist die Biosynthese von GAs in einem heterologen Wirt eine vielversprechende Alternative für ihre effiziente Produktion . Die heterologe Produktion einer GA, 3-Hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), wurde kürzlich durch Expression von CYP5150L8 aus Ganoderma lucidum in Saccharomyces cerevisiae erreicht .
Wirkmechanismus
Ganoderic acid Z is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its wide range of therapeutic effects . This article will delve into the mechanism of action of Ganoderic acid Z, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Ganoderic acid Z, like other ganoderic acids, has a wide range of pharmacological activities and therapeutic effects on human ailments Related compounds such as ganoderic acid a have been shown to target the nlrp3 inflammasome and IL-1R1 .
Mode of Action
For instance, Ganoderic acid A has been shown to inhibit the activity of the NLRP3 inflammasome .
Biochemical Pathways
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and are products of the mevalonate pathway . The mevalonate pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Result of Action
Ganoderic acids are known to have a wide range of pharmacological activities and therapeutic effects on human ailments .
Action Environment
The biosynthesis of Ganoderic acids is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More and more evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic acid biosynthesis regulation in response to environmental factors .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the biosynthesis, diversification, and hyperproduction of ganoderic acids . The demand for Ganoderma lucidum, the mushroom from which ganoderic acids are derived, is growing due to its pharmacological effects against diverse diseases . Therefore, there is a need for its artificial production . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists .
Biochemische Analyse
Biochemical Properties
Ganoderic Acid Z interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . The nature of these interactions involves binding to these biomolecules, leading to changes in their activity and function .
Cellular Effects
Ganoderic Acid Z has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor effects, anti-inflammatory effects, and antioxidation effects .
Molecular Mechanism
At the molecular level, Ganoderic Acid Z exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis .
Dosage Effects in Animal Models
The effects of Ganoderic Acid Z vary with different dosages in animal models. For instance, one study found that Ganoderic Acid A, a similar compound, had protective effects against α-amanitin-induced liver damage in mice
Metabolic Pathways
Ganoderic Acid Z is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that Ganoderic Acid Z is a product of the mevalonate pathway, which primarily exists in the cytosol
Subcellular Localization
As a product of the mevalonate pathway, it is primarily synthesized in the cytosol
Eigenschaften
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151654 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294674-09-2 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Ganoderic Acid Z compare to other similar compounds, and how does this impact its activity?
A2: Ganoderic Acid Z is structurally similar to Methyl Ganoderic Acid DM, another triterpenoid found in Ganoderma lucidum. Methyl Ganoderic Acid DM demonstrates potent inhibitory effects on osteoclastogenesis, a process crucial in bone resorption []. While Ganoderic Acid DM also inhibits osteoclastogenesis, a key structural difference – the presence of a methyl ester at C-26 in Methyl Ganoderic Acid DM – appears to enhance this inhibitory activity compared to Ganoderic Acid Z []. This suggests that specific structural features within this class of compounds can significantly influence their biological activity and potency.
Q2: What are the primary sources of Ganoderic Acid Z?
A3: Ganoderic Acid Z has been primarily isolated from the fruiting body of the Ganoderma lucidum mushroom [], a fungus traditionally used in East Asian medicine. Interestingly, it has also been found in Ganoderma theaecolum [], another species of the Ganoderma genus, highlighting the potential diversity of bioactive compounds within this fungal genus.
Q3: What analytical techniques are commonly employed for the isolation and characterization of Ganoderic Acid Z?
A4: Researchers utilize various techniques for isolating and characterizing Ganoderic Acid Z. Initial extraction often involves solvents like ethanol, followed by purification steps such as preparative HPLC and column chromatography employing silica gel and ODS (octadecylsilyl silica gel) []. Structural elucidation relies heavily on spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




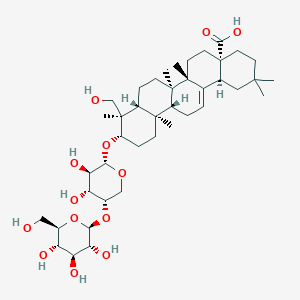
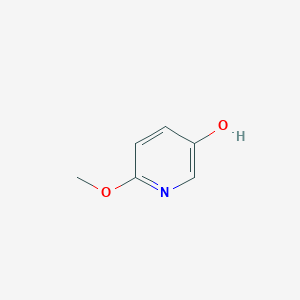
![2-[2-(8-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol](/img/structure/B1631413.png)
